N-(6-Nitroquinolin-2-yl)acetamide
Description
N-(6-Nitroquinolin-2-yl)acetamide is a nitro-substituted acetamide derivative featuring a quinoline backbone. The nitro group at the 6-position of the quinoline ring likely enhances electron-withdrawing effects, influencing molecular interactions and bioactivity, as seen in other nitro-substituted acetamides .
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-(6-nitroquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3O3/c1-7(15)12-11-5-2-8-6-9(14(16)17)3-4-10(8)13-11/h2-6H,1H3,(H,12,13,15) |
InChI Key |
HUVAYCJRKRPCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitroquinolin-2-yl)acetamide typically involves the nitration of quinoline followed by acylation. One common method is as follows:
Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Acylation: The nitrated quinoline is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitroquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: N-(6-Aminoquinolin-2-yl)acetamide.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
N-(6-Nitroquinolin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(6-Nitroquinolin-2-yl)acetamide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The acetamide group may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Key Research Findings
- Crystallographic Insights: Meta-substituted nitro groups in acetamides reduce symmetry, leading to complex crystal systems (e.g., monoclinic vs. triclinic) .
- Structure-Activity Relationships: Electron-withdrawing groups (NO₂, Cl) enhance enzyme inhibition but may reduce solubility. For example, chlorophenyl acetamides show higher antifungal activity than alkyl-substituted analogs .
- Toxicity Profiles : Some acetamides (e.g., Turbomycin A, ) display significant cytotoxicity, suggesting careful optimization is required for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
